Regioisomer Identity: 2-Bromo vs. 4-Bromo
The target compound’s IUPAC name and structure are unambiguously assigned as 2-bromo-N-(3,4-dimethylphenyl)benzamide [1]. Commercially, the most closely related analog offered alongside it is 4-bromo-N-(3,4-dimethylphenyl)benzamide . These are positional isomers (bromine at ortho vs. para position). The electronic and steric effects at the ortho position differ substantially from the para position. This is a structural differentiation, not a performance differentiation; no quantitative reactivity comparison between 2-bromo- and 4-bromo-N-(3,4-dimethylphenyl)benzamide has been identified in the literature.
| Evidence Dimension | Molecular Identity / Regioisomer Confirmation |
|---|---|
| Target Compound Data | 2-bromo substitution (ortho); IUPAC: 2-bromo-N-(3,4-dimethylphenyl)benzamide |
| Comparator Or Baseline | 4-bromo-N-(3,4-dimethylphenyl)benzamide (para isomer) |
| Quantified Difference | Not quantifiable from available data |
| Conditions | PubChem registry and vendor catalog listings |
Why This Matters
Ensures procurement of the correct regioisomer for synthetic planning, given that ortho vs. para bromine can profoundly affect cross-coupling reactivity.
- [1] PubChem. 2-bromo-N-(3,4-dimethylphenyl)benzamide (Compound Summary). CID 710589. View Source
